Product packaging for 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol(Cat. No.:)

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Cat. No.: B13193725
M. Wt: 168.22 g/mol
InChI Key: WBEDHCPPVDYDEC-UHFFFAOYSA-N
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Description

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. This compound shares a core structure with several synthesized derivatives that have demonstrated potent cytotoxicity against a range of human cancer cell lines, including lung (A549), prostate (PC-3), and breast (MCF-7) cancers . The pyrano[4,3-d]pyrimidine core is recognized as a privileged structure in the design of inhibitors targeting the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway . This pathway is frequently activated in various cancers, and its inhibition can effectively block the abnormal signal transduction that leads to tumor cell growth and survival . Researchers can utilize the reactive thiol group and the pyrimidine nitrogen atoms of this compound for further chemical modifications, enabling the synthesis of diverse analogs, such as those bearing carboxamide or pyrazoline moieties, to explore structure-activity relationships and optimize pharmacological properties . The compound serves as a critical building block for creating potential small-molecule therapies aimed at specific molecular targets within cancer cells. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2OS B13193725 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2-thione

InChI

InChI=1S/C7H8N2OS/c11-7-8-3-5-4-10-2-1-6(5)9-7/h3H,1-2,4H2,(H,8,9,11)

InChI Key

WBEDHCPPVDYDEC-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC(=S)N=C2

Origin of Product

United States

Synthetic Methodologies for 5h,7h,8h Pyrano 4,3 D Pyrimidine 2 Thiol and Its Congeners

Conventional Multicomponent Reaction Strategies for Pyrano[4,3-d]pyrimidine Core Construction

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. semanticscholar.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity. The construction of the pyrano[4,3-d]pyrimidine core often relies on such strategies, which typically involve a series of condensation, addition, and cyclization steps. researchgate.net

Cyclization Reactions Involving Thiourea (B124793) and Related Reagents

Thiourea is a crucial reagent in the synthesis of pyrimidine-2-thiol (B7767146) derivatives. In the context of pyrano[4,3-d]pyrimidines, thiourea provides the N-C-N fragment necessary for the formation of the pyrimidine (B1678525) ring. The general mechanism involves the reaction of a suitable precursor, often an α,β-unsaturated carbonyl compound or a related intermediate, with thiourea in the presence of a base. The base facilitates the condensation and subsequent intramolecular cyclization to yield the desired heterocyclic system. researchgate.net

The reaction of chalcones with thiourea is a well-established method for the synthesis of pyrimidine-2-thiol derivatives. This approach can be adapted to precursors containing a pyran ring to construct the fused pyrano[4,3-d]pyrimidine system. The reaction is typically carried out under reflux in an alcoholic solvent with a base such as potassium hydroxide.

Chalcone (B49325) Cyclization as a Synthetic Pathway to Pyrano[4,3-d]pyrimidine-2-thiol Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors in heterocyclic synthesis due to the presence of a reactive α,β-unsaturated ketone moiety. researchgate.netimpactfactor.org The synthesis of pyrimidine derivatives from chalcones is a widely employed strategy. researchgate.netimpactfactor.org This methodology can be extended to the synthesis of pyrano[4,3-d]pyrimidine-2-thiol derivatives by utilizing a chalcone that incorporates a suitable pyran or dihydropyran functionality.

The general approach involves the reaction of the chalcone precursor with thiourea. The reaction proceeds through a Michael addition of thiourea to the enone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine-2-thiol ring. nih.govacs.org The choice of substituents on the aromatic rings of the chalcone can influence the reaction rate and the properties of the final product. nih.gov

One-Pot Multicomponent Condensation Protocols

One-pot multicomponent condensation reactions represent a highly efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrano[4,3-d]pyrimidines. semanticscholar.orgnih.gov These reactions combine three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. semanticscholar.org The synthesis of the pyrano[2,3-d]pyrimidine core, a related isomer, has been extensively studied through one-pot, three-component reactions involving an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a barbituric acid or thiobarbituric acid derivative. core.ac.ukresearchgate.netorientjchem.org

A plausible mechanism for these reactions involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the barbituric or thiobarbituric acid derivative. nih.govnih.gov Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyran and pyrimidine rings. researchgate.net The use of a base or an acid catalyst is often necessary to facilitate the reaction. nih.gov

Development of Novel and Sustainable Synthetic Routes to 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol Analogues

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of novel catalysts and alternative energy sources for the synthesis of pyrano[4,3-d]pyrimidine derivatives.

Catalyst-Mediated Synthesis, Including Nanocatalysis and Green Chemistry Approaches

The use of catalysts is crucial for enhancing the efficiency and selectivity of multicomponent reactions for the synthesis of pyrano[4,3-d]pyrimidine analogues. A wide range of catalysts have been investigated, including organocatalysts, metal catalysts, and ionic liquids. nih.gov Green chemistry principles have driven the development of reusable and environmentally benign catalysts, with a particular focus on nanocatalysts. researchgate.netresearchgate.net

Nanocatalysts offer several advantages, such as high surface area-to-volume ratio, leading to enhanced catalytic activity, and ease of separation and recyclability. nih.gov Magnetic nanocatalysts, for instance, can be easily recovered from the reaction mixture using an external magnet. nih.govresearchgate.net Various nanocatalysts, including sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) and metal-organic frameworks (MOFs), have been successfully employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives, often under solvent-free or aqueous conditions. nih.govresearchgate.netsemanticscholar.org The use of water as a green solvent is highly desirable due to its low cost, non-toxicity, and environmental friendliness. jmaterenvironsci.comsemanticscholar.org

Table 1: Examples of Catalysts Used in the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Catalyst Reactants Solvent Conditions Yield (%) Reference
L-proline/TFA Aromatic aldehyde, urea (B33335)/thiourea, 3,4-dihydro-(2H)-pyran Acetonitrile (B52724) Reflux, 85°C - nih.gov
SBA-Pr-SO3H Barbituric acid, malononitrile, aromatic aldehydes Solvent-free 140°C High nih.gov
Fe3O4@PVA-Cu NPs Aromatic aldehydes, malononitrile, barbituric acid Water - 80-97 researchgate.net
DABCO Aromatic aldehydes, active methylene compounds, barbituric acid Aqueous ethanol Room Temperature High core.ac.uk

Microwave and Ultrasound-Assisted Synthetic Enhancements

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netresearchgate.net These non-conventional energy sources can significantly reduce reaction times from hours to minutes. researchgate.netnih.gov

Microwave-assisted synthesis has been successfully applied to the preparation of various fused pyrimidine derivatives. researchgate.netresearchgate.netsemanticscholar.org The rapid heating and localized superheating effects of microwaves can promote efficient cyclization and condensation reactions. Similarly, ultrasound irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.gov The use of ultrasound has been reported for the synthesis of pyrano[2,3-d]pyrimidine derivatives, often in aqueous media, providing a green and efficient synthetic route. nih.govjmaterenvironsci.com These techniques are often combined with catalyst-free or solvent-free conditions to further enhance the sustainability of the synthetic process. nih.govresearchgate.net

Table 2: Comparison of Conventional and Microwave/Ultrasound-Assisted Synthesis

Synthetic Method Reaction Time Yield Conditions Reference
Conventional Heating 24 hours 42-55% Reflux nih.gov
Microwave Irradiation 8 minutes 69-88% - nih.gov
Conventional Heating Long reaction times - Forcing conditions core.ac.uk

Regio- and Stereoselective Synthesis of Advanced this compound Derivatives

The synthesis of advanced this compound derivatives with specific regiochemical and stereochemical outcomes is a nuanced area of organic synthesis. While direct and extensive literature on this specific scaffold is limited, principles derived from the synthesis of analogous structures, such as thiopyrano[4,3-d]pyrimidines and other pyranopyrimidine isomers, provide a foundational basis for developing synthetic strategies. These approaches often rely on multicomponent reactions and organocatalysis to control the formation of the fused heterocyclic system and the stereochemistry of its substituents.

A plausible and efficient method for the construction of the 5H,7H,8H-pyrano[4,3-d]pyrimidine core involves a multicomponent condensation reaction. This strategy is widely employed for the synthesis of related pyranopyrimidine systems due to its operational simplicity and atom economy. A representative approach would involve the reaction of a substituted 4-hydroxytetrahydropyran-3-carboxamide, an aldehyde, and thiourea. The regioselectivity in this reaction is generally high, with the pyrimidine ring forming in a predictable manner based on the functionalities of the pyran precursor.

For instance, the cyclization is expected to proceed via the formation of an intermediate from the aldehyde and thiourea, which then undergoes a Michael addition with the α,β-unsaturated system derived from the pyran component, followed by intramolecular cyclization and dehydration to yield the desired pyrano[4,3-d]pyrimidine scaffold.

The stereoselective synthesis of advanced derivatives, where stereocenters are introduced on the pyran ring, presents a more significant challenge. Achieving high levels of diastereoselectivity and enantioselectivity often necessitates the use of chiral catalysts or chiral starting materials. Organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of related fused pyran systems.

One potential strategy to achieve stereocontrol is through an organocatalyzed domino Michael-cyclization reaction. By employing a chiral amine or thiourea-based catalyst, it is possible to influence the stereochemical outcome of the Michael addition step, thereby setting the stereochemistry of the newly formed stereocenters in the pyran ring. The choice of catalyst and reaction conditions is crucial in determining the diastereomeric ratio and enantiomeric excess of the final product.

The following table illustrates hypothetical results from a study on the diastereoselective synthesis of a series of substituted this compound derivatives, showcasing the impact of different catalysts and substituents on the reaction outcome.

EntryAldehyde (R group)CatalystSolventYield (%)Diastereomeric Ratio (d.r.)
1PhenylProlineDMSO7870:30
24-ChlorophenylProlineDMSO8275:25
34-MethoxyphenylProlineDMSO7568:32
4PhenylThiourea Derivative AToluene8590:10
54-ChlorophenylThiourea Derivative AToluene8892:8
64-MethoxyphenylThiourea Derivative AToluene8388:12
7PhenylChiral Amine BCH2Cl29095:5
84-ChlorophenylChiral Amine BCH2Cl29297:3
94-MethoxyphenylChiral Amine BCH2Cl28994:6

Detailed research findings would likely focus on the optimization of these reaction conditions. For example, the nature of the substituent on the aldehyde can influence both the yield and the stereoselectivity of the reaction. Electron-withdrawing groups on the aromatic ring of the aldehyde may lead to higher yields and improved diastereoselectivity. Furthermore, the choice of solvent can have a profound effect on the reaction outcome, with polar aprotic solvents like DMSO and nonpolar solvents like toluene showing different efficiencies and selectivities depending on the catalyst used.

Further advancements in this area would involve the development of novel chiral catalysts specifically designed for the synthesis of the this compound scaffold. The use of chiral dihydropyran precursors, obtained through asymmetric synthesis, could also serve as a robust strategy for the enantioselective synthesis of advanced derivatives. This approach would allow for the introduction of stereocenters in a controlled manner prior to the construction of the fused pyrimidine ring.

The characterization of the regio- and stereoisomers is typically accomplished using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and NOESY experiments, as well as single-crystal X-ray diffraction to unequivocally determine the relative and absolute stereochemistry of the products.

Advanced Chemical Transformations and Derivatization Studies of 5h,7h,8h Pyrano 4,3 D Pyrimidine 2 Thiol

Reactivity of the Thiol Moiety: S-Alkylation, S-Acylation, and Oxidation Reactions

The exocyclic thiol group at the C2 position of the pyrimidine (B1678525) ring is a highly nucleophilic center, making it a prime target for a variety of chemical transformations. youtube.com Its reactivity is a cornerstone for the derivatization of the 5H,7H,8H-pyrano[4,3-d]pyrimidine-2-thiol scaffold.

S-Alkylation and S-Acylation: The sulfur atom of the thiol group readily participates in nucleophilic substitution reactions with alkyl and acyl halides. This allows for the introduction of a wide array of functional groups, which can modulate the molecule's physicochemical properties, such as lipophilicity and steric bulk. For instance, S-alkylation can be achieved by reacting the thiol with various alkyl halides in the presence of a base to yield the corresponding thioether derivatives. Similarly, S-acylation with acyl chlorides or anhydrides leads to the formation of thioesters. These reactions are generally high-yielding and proceed under mild conditions. The introduction of a thiol group can be a strategic move in chemical synthesis, providing a handle for further functionalization. nih.gov The high reactivity of thiol groups towards alkylating and acylating reagents is a known characteristic that facilitates these transformations. mdpi.com

Oxidation Reactions: The sulfur atom in the thiol moiety is susceptible to oxidation, leading to a range of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield disulfides, which can be important for forming dimers or for introducing disulfide bridges in more complex molecules. Stronger oxidation can convert the thiol group into sulfinic or sulfonic acids, which dramatically alters the electronic and solubility properties of the molecule. The oxidation of the sulfur atom within the thiopyrano ring has also been explored to investigate its effect on biological activity. nih.gov

Reaction TypeReagentProductSignificance
S-AlkylationAlkyl Halides (e.g., R-Br, R-Cl)Thioethers (R-S-)Introduces diverse alkyl groups, modifying lipophilicity and steric profile.
S-AcylationAcyl Halides (e.g., R-COCl)Thioesters (R-CO-S-)Creates ester bioisosteres, potentially altering metabolic stability.
Oxidation (Mild)e.g., I2, airDisulfides (-S-S-)Forms dimers, potential for covalent tethering.
Oxidation (Strong)e.g., H2O2, KMnO4Sulfonic Acids (-SO3H)Increases polarity and introduces a strongly acidic group.

Functionalization of the Pyrano[4,3-d]pyrimidine Core through Electrophilic and Nucleophilic Substitutions

While the thiol group is highly reactive, the pyrano[4,3-d]pyrimidine core itself can undergo functionalization, although this often requires more specific conditions due to the electron-deficient nature of the pyrimidine ring.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the presence of two electron-withdrawing nitrogen atoms. researchgate.net However, the fused pyran ring may modulate the electron density of the pyrimidine ring, potentially activating certain positions. The presence of activating groups on the pyrimidine ring can facilitate electrophilic attack, typically at the C-5 position. researchgate.net For the this compound, the specific influence of the fused pyran and thiol groups on the regioselectivity of electrophilic substitution would require further investigation.

Nucleophilic Substitution: The pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at positions C-2, C-4, and C-6. In the case of this compound, the C-2 position is already substituted. However, if a suitable leaving group is present at the C-4 position, nucleophilic aromatic substitution (SNAr) can occur. For example, a chloro-substituted pyranopyrimidine can react with various nucleophiles, such as amines, to introduce new functionalities. The regioselectivity of nucleophilic attack is highly dependent on the specific substituents present on the pyrimidine ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation on the Scaffold

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, and they are highly applicable to the derivatization of the pyrano[4,3-d]pyrimidine scaffold. nih.govacs.org These reactions allow for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, significantly expanding the chemical space accessible from this core structure.

To utilize these reactions, the pyrano[4,3-d]pyrimidine core must first be functionalized with a suitable handle, such as a halogen or a triflate group. For instance, a chloro-substituted pyranopyrimidine can serve as an excellent substrate for various cross-coupling reactions.

C-C Bond Formation: Suzuki-Miyaura, Stille, and Hiyama cross-coupling reactions are powerful methods for creating new C-C bonds. nih.govsemanticscholar.org By reacting a halogenated pyrano[4,3-d]pyrimidine with an appropriate organoboron, organotin, or organosilicon reagent in the presence of a palladium catalyst, a wide range of aryl, heteroaryl, and alkyl groups can be introduced onto the pyrimidine core.

C-N and C-S Bond Formation: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. nih.gov This reaction allows for the coupling of a halogenated pyranopyrimidine with a variety of primary and secondary amines, providing access to a diverse set of amino-substituted derivatives. Similarly, palladium-catalyzed C-S bond formation can be achieved by coupling with thiols.

Cross-Coupling ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron ReagentsC-CPd(PPh3)4, PdCl2(dppf)
StilleOrganotin ReagentsC-CPd(PPh3)4
HiyamaOrganosilicon ReagentsC-CPdCl2, PCy3
Buchwald-HartwigAminesC-NPd2(dba)3, Xantphos
C-S CouplingThiolsC-SPd(OAc)2, Xantphos

Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants. acs.org The pyranopyrimidine scaffold is often synthesized via MCRs. core.ac.uknih.govresearchgate.net For example, the condensation of an aldehyde, an active methylene (B1212753) compound, and a barbituric acid derivative is a common route to pyrano[2,3-d]pyrimidines. core.ac.ukresearchgate.net

While the direct use of this compound as a building block in MCRs is less documented, its structural motifs suggest potential applications. For instance, the reactive thiol group could participate in MCRs that involve the in-situ formation of a new heterocyclic ring. Alternatively, the pyranopyrimidine core could be constructed in a multi-component fashion, with the thiol group being introduced either during or after the main cyclization event. The development of novel MCRs that incorporate the this compound scaffold would be a valuable contribution to the field of heterocyclic chemistry, enabling the rapid generation of complex and diverse molecular architectures.

Chemo- and Regioselective Derivatization Strategies for Enhancing Structural Diversity

Given the multiple reactive sites on the this compound molecule, chemo- and regioselective derivatization strategies are crucial for achieving structural diversity in a controlled manner.

Chemoselectivity: The primary challenge in the derivatization of this scaffold is to selectively target one functional group in the presence of others. For example, the high nucleophilicity of the thiol group allows for its selective alkylation or acylation under basic conditions, leaving the pyrimidine and pyran rings intact. Conversely, to modify the pyrimidine core via nucleophilic substitution, the thiol group may need to be protected to prevent it from acting as a competing nucleophile.

Regioselectivity: In the context of the pyrano[4,3-d]pyrimidine core, regioselectivity becomes important when there are multiple potential sites for substitution. For instance, in a di-halogenated pyranopyrimidine, the choice of catalyst and reaction conditions can direct a cross-coupling reaction to a specific position. Ligand-controlled selectivity in palladium-catalyzed reactions is a well-established strategy for achieving high regioselectivity in the functionalization of polyhalogenated heterocycles. nih.gov By carefully selecting the appropriate reaction conditions, it is possible to sequentially functionalize the scaffold, thereby building up molecular complexity in a stepwise and controlled fashion. The introduction of a thiol group can provide additional opportunities for further functionalization. nih.gov

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of 5h,7h,8h Pyrano 4,3 D Pyrimidine 2 Thiol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

Advanced NMR spectroscopy is an indispensable tool for the structural elucidation of pyranopyrimidine derivatives in solution. ipb.pt Techniques ranging from one-dimensional (¹H and ¹³C NMR) to two-dimensional experiments (such as HSQC, HMQC, and HMBC) provide detailed information about the molecular framework, atom connectivity, and stereochemistry. ipb.pt

In the ¹H NMR spectra of pyrano[2,3-d]pyrimidine derivatives, characteristic signals confirm the presence of the heterocyclic scaffold. For example, exchangeable signals for NH protons in the pyrimidine (B1678525) ring are often observed at high chemical shifts, typically in the range of δ 10.0-12.5 ppm. rsc.orgchemmethod.comcore.ac.uk Protons of amino groups (NH₂) attached to the ring usually appear as broad singlets. core.ac.uknih.gov The proton at the stereocenter of the pyran ring (C-H pyran) typically gives rise to a singlet signal around δ 3.5-5.3 ppm. chemmethod.comresearchgate.net

¹³C NMR spectroscopy complements the proton data, providing chemical shifts for all carbon atoms, including quaternary carbons, which are crucial for confirming the fused ring system. The potential for thione-thiol tautomerism in molecules like 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol makes NMR particularly valuable. The thiol (-SH) form would exhibit a characteristic proton signal, which has been observed for related pyrimidine-2-thiol (B7767146) compounds around δ 3.0-3.3 ppm. d-nb.info The position of this signal and the chemical shifts of adjacent carbons can provide insights into the predominant tautomeric form in a given solvent.

Furthermore, variable temperature NMR studies and titrations can be employed to investigate conformational equilibria and proton transfer phenomena. nih.gov These studies can reveal the dynamic nature of the molecule, such as the rotation of substituents or the shifting of tautomeric equilibria, which can be controlled by intermolecular interactions like hydrogen bonding. nih.gov

Proton TypeTypical ¹H NMR Chemical Shift (δ, ppm)Reference
NH (Pyrimidine)10.0 - 12.5 rsc.orgchemmethod.comcore.ac.uk
NH₂6.4 - 8.5 chemmethod.comcore.ac.uknih.gov
CH (Pyran)3.5 - 5.3 chemmethod.comresearchgate.net
SH (Thiol)~3.0 - 3.3 d-nb.info
Aromatic-H~7.1 - 8.3 chemmethod.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. mdpi.com This technique has been successfully applied to various pyranopyrimidine and related heterocyclic derivatives, confirming their molecular geometry and revealing intricate details of their crystal packing. mdpi.comresearchgate.nettandfonline.com

For pyrazolopyrimidine derivatives, which share a fused heterocyclic core, X-ray analysis has shown the pyrazolopyrimidine unit to be nearly planar. mdpi.com The three-dimensional structure reveals the relative orientation of substituent groups, which is crucial for understanding structure-activity relationships. mdpi.comtandfonline.com

Interaction TypeDescriptionReference
N-H···O / N-H···N Hydrogen BondsStrong directional interactions that dictate molecular assembly in the crystal lattice. researchgate.net
π-π StackingAttractive, noncovalent interactions between aromatic rings, contributing to crystal packing. mdpi.comnih.gov
C-H···π InteractionsWeak hydrogen bonds where a C-H bond acts as the donor and a π-system as the acceptor. mdpi.com
Hirshfeld Surface AnalysisA method to partition crystal space and analyze intermolecular contacts, revealing the nature and extent of interactions. mdpi.com

High-Resolution Mass Spectrometry for Structural Confirmation and Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the identity of newly synthesized compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). pioneerpublisher.comresearchgate.net This allows for the determination of the elemental composition of the molecule, which serves as a crucial confirmation of its chemical formula. tandfonline.compittcon.org For derivatives of the pyranopyrimidine class, HRMS is routinely used to verify that the target molecule has been successfully synthesized. tandfonline.comnih.gov

Beyond simple confirmation, mass spectrometry, particularly tandem MS (MS/MS), is invaluable for structural elucidation. pioneerpublisher.comnih.gov In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the connectivity of atoms and identify structural motifs. researchgate.netnih.gov For pyranopyrimidine derivatives, fragmentation might involve processes like retro-Diels-Alder reactions or cleavage of substituent groups, providing diagnostic ions that help to piece together the molecular structure. nih.gov This is particularly useful for identifying the products of complex reactions or for characterizing unknown compounds in a mixture.

Compound Derivative TypeObserved Ion (m/z)TechniqueReference
7-Amino-6-cyano-5-phenyl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione352 (M⁺)Mass (m/z) nih.gov
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol343 ([M+1]⁺)MS ES+(ToF) d-nb.info
Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives-HRMS tandfonline.com
Thiopyrano[4,3-d]pyrimidine derivatives-MS nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Hydrogen Bonding Patterns

Infrared (IR) spectroscopy is a fundamental and rapid technique used to identify the presence of specific functional groups within a molecule. core.ac.uk By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound. For pyranopyrimidine derivatives, IR spectroscopy is instrumental in confirming the successful incorporation of various moieties. chemmethod.comresearchgate.net

The spectra of these compounds display characteristic absorption bands. For instance, N-H stretching vibrations typically appear as bands in the region of 3100-3500 cm⁻¹. rsc.orgnih.gov The presence of an amino (NH₂) group is often indicated by a pair of bands in this region. nih.gov Carbonyl (C=O) groups, such as those in pyrano[2,3-d]pyrimidine-2,4-diones, give rise to strong absorptions between 1650 and 1750 cm⁻¹. rsc.orgnih.gov A nitrile (C≡N) group, if present, is easily identified by a sharp band around 2200 cm⁻¹. nih.govnih.gov

For this compound, the IR spectrum would be particularly informative. The presence of a thiol group would be indicated by a weak S-H stretching band around 2550-2650 cm⁻¹. d-nb.info Conversely, if the molecule exists predominantly in the thione tautomeric form, a characteristic C=S stretching band would be observed, although it can be variable in position. The position and broadening of N-H and O-H stretching bands can also provide strong evidence for the presence and nature of intermolecular hydrogen bonding within the sample. rsc.org

Functional GroupCharacteristic IR Absorption (cm⁻¹)Reference
N-H (stretch)3100 - 3500 rsc.orgnih.gov
C≡N (stretch)~2200 nih.govnih.gov
C=O (stretch)1650 - 1750 rsc.orgnih.gov
C=N (stretch)~1665 - 1700 d-nb.info
S-H (stretch)~2550 - 2650 d-nb.info

Computational Chemistry and Theoretical Investigations of 5h,7h,8h Pyrano 4,3 D Pyrimidine 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the stability, reactivity, and spectroscopic characteristics of compounds like 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol.

Detailed DFT studies on related pyrimidine (B1678525) and pyranopyrimidine derivatives have been performed using methods such as B3LYP with a 6-311++G(d,p) basis set. ijcce.ac.irijcce.ac.ir Such calculations for this compound would elucidate its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijcce.ac.ir

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For pyrimidine derivatives, MEP maps typically highlight electronegative regions around nitrogen and oxygen atoms, which are potential sites for hydrogen bonding and electrophilic interactions. ijcce.ac.ir Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can also be calculated to quantify the molecule's reactivity. ijcce.ac.ir

Table 1: Representative Electronic Properties Calculated via DFT for a Pyrimidine Derivative Note: This data is illustrative for a related pyrimidine scaffold and represents the type of information generated in a DFT analysis.

ParameterDescriptionIllustrative Value
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-2.9 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies3.6 eV
Electronegativity (χ) Measure of an atom's ability to attract shared electrons4.7 eV
Chemical Hardness (η) Resistance to change in electron distribution1.8 eV
Global Softness (S) Reciprocal of hardness, indicates reactivity0.55 eV⁻¹

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable three-dimensional structures (conformers) and the energy barriers between them. ijcce.ac.irresearchgate.net

MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in aqueous solution. By explicitly including solvent molecules in the simulation, it is possible to study solvent effects on the conformational preferences and dynamics of the compound. For instance, studies on related heterocyclic systems have used MD to confirm the stability of ligand-protein complexes, showing minimal deviation from their initial docked pose over simulation times extending to 1000 nanoseconds. researchgate.netnih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biological Target Interaction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogs, a QSAR model could be developed to predict their potency against a specific biological target, such as a kinase or enzyme. nih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate them with experimentally determined activity.

Pharmacophore modeling is a complementary approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov For pyranopyrimidine derivatives, a pharmacophore model could be generated based on known active compounds. This model serves as a 3D template for virtual screening of chemical libraries to identify new potential inhibitors or for designing novel derivatives with improved activity. nih.gov

Molecular Docking and Binding Energy Calculations with Biomolecular Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial for understanding the mechanism of action and for structure-based drug design. Numerous studies have employed molecular docking to investigate the interaction of related pyranopyrimidine and thiopyranopyrimidine scaffolds with various biomolecular targets. nih.govnih.govnih.govnih.gov

For this compound, docking studies could be performed against relevant targets to predict its binding mode and affinity. For example, derivatives of the related thiopyrano[4,3-d]pyrimidine scaffold have been extensively studied as inhibitors of the PI3K/mTOR signaling pathway, a key target in cancer therapy. nih.govnih.govnih.gov Docking studies of these compounds revealed key hydrogen bond interactions with catalytic amino acid residues like Val851 in the PI3Kα active site and identified hydrophobic interactions that contribute to binding stability. nih.gov The results of such studies, including docking scores and calculated binding energies, help prioritize compounds for synthesis and biological evaluation.

Table 2: Summary of Molecular Docking Studies on Related Thiopyrano[4,3-d]pyrimidine Derivatives Note: The following data is for derivatives of the thiopyrano[4,3-d]pyrimidine scaffold, illustrating potential targets and interactions.

Compound TypeTarget ProteinKey Interacting ResiduesDocking Score / IC₅₀Reference
Phenyl urea-thiopyranopyrimidinePI3KαVal851, Ser774, Lys802IC₅₀ = 6.72 µM nih.gov
Phenyl urea-thiopyranopyrimidinemTORVal2240, Asp2195IC₅₀ = 0.94 µM nih.gov
Chromone-thiopyranopyrimidinemTORNot SpecifiedIC₅₀ = 1.1 µM nih.gov
Chromone-thiopyranopyrimidinePI3KαNot SpecifiedIC₅₀ = 0.92 µM nih.gov
Pyrazoline-thiopyranopyrimidinePI3KαNot SpecifiedIC₅₀ = 8.12 µM nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. ijcce.ac.irijcce.ac.ir The theoretical prediction of ¹H and ¹³C NMR spectra, often using the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for confirming the chemical structure of newly synthesized compounds. ijcce.ac.ir

By comparing the computationally predicted spectrum with the experimentally measured one, chemists can verify that the synthesized molecule has the expected structure. Discrepancies between the calculated and experimental data can point to incorrect structural assignments or suggest the presence of different tautomers or conformers in solution. Similarly, time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to peaks in the UV-Vis spectrum, providing further structural confirmation and insights into the electronic properties of the molecule. ijcce.ac.ir This comparison is a critical step in the characterization of novel compounds like this compound.

Mechanistic Biological Investigations of 5h,7h,8h Pyrano 4,3 D Pyrimidine 2 Thiol Derivatives in Vitro Focus

Enzyme Inhibition Studies: Unraveling Molecular Mechanisms of Action (e.g., COX enzymes, Kinases, Proteases)

Derivatives of the pyranopyrimidine and closely related thiopyrano[4,3-d]pyrimidine core have been identified as potent inhibitors of several key enzyme families implicated in human diseases. These studies are fundamental to deciphering their mechanism of action.

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a key target in oncology. Several studies have demonstrated that thiopyrano[4,3-d]pyrimidine derivatives can selectively inhibit kinases within this pathway.

One study detailed the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety. The most promising compound from this series, 8d , was found to have moderate inhibitory activity against the PI3Kα enzyme nih.gov. Another investigation focused on creating dual PI3Kα/mTOR inhibitors. In this series, the most potent compound, 11 , demonstrated significant inhibitory activity against both PI3Kα and mTOR, with IC50 values of 6.72 ± 0.30 μM and 0.94 ± 0.10 μM, respectively nih.gov. Further optimization led to the development of a derivative, 10j , which showed excellent inhibitory activity against both mTOR and PI3Kα kinases with IC50 values of 1.1 μM and 0.92 μM, respectively nih.gov.

CompoundTarget KinaseIC50 (μM)Reference
Compound 11PI3Kα6.72 ± 0.30 nih.gov
Compound 11mTOR0.94 ± 0.10 nih.gov
Compound 10jPI3Kα0.92 nih.gov
Compound 10jmTOR1.1 nih.gov
Compound 8dPI3KαModerate Activity nih.gov

The anti-inflammatory properties of pyrimidine (B1678525) derivatives are often linked to their ability to modulate enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of prostaglandin E2 (PGE2), which is generated by COX enzymes nih.gov.

Cyclooxygenase (COX) Inhibition : Studies on the broader class of pyrimidine derivatives have shown significant potential for selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrimidine derivatives, designated L1 and L2 , have demonstrated high selectivity for COX-2 over COX-1, with performance comparable to the established selective inhibitor meloxicam mdpi.comnih.gov.

Lipoxygenase (LOX) Inhibition : Beyond COX enzymes, other pyrimidine derivatives have been investigated as inhibitors of lipoxygenase, another key enzyme in the inflammatory pathway responsible for producing leukotrienes. A series of novel piperidine pyrimidine cinnamic acid amides were studied for their LOX inhibitory activity, with the most potent compound exhibiting an IC50 value of 1.1 μM against soybean lipoxygenase mdpi.com.

While the pyrimidine scaffold is a known inhibitor of proteases in other contexts, specific in vitro studies detailing the direct inhibition of proteases by 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol derivatives are not extensively documented in the current literature.

Receptor Binding and Modulation: In Vitro Characterization of Ligand-Receptor Interactions

While much of the research on pyranopyrimidines has focused on enzyme inhibition, related fused pyrimidine scaffolds have shown activity at cell surface receptors. For instance, a study involving scaffold hopping identified a pyrido[3,4-d]pyrimidine analog as a potent antagonist of the human chemokine receptor CXCR2, with an IC50 value of 0.11 µM nih.gov. Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases nih.gov. Although this compound is a structural isomer of a related pyridopyrimidine class, this finding highlights the potential of the fused pyrimidine core to interact with G-protein coupled receptors. Direct, high-affinity binding and functional modulation of specific receptors by this compound derivatives remains an area for more extensive investigation.

Antimicrobial Mechanistic Studies: Targeting Bacterial and Fungal Virulence Factors (e.g., biofilm formation, efflux pumps)

The rise of multidrug-resistant pathogens has spurred research into novel antimicrobial mechanisms. Pyranopyrimidine derivatives have shown promise in targeting bacterial virulence factors, which are often essential for infection but not for viability, potentially leading to less selective pressure for resistance.

Efflux Pump Inhibition : Gram-negative bacteria utilize resistance-nodulation-division (RND) family efflux pumps to expel antibiotics, contributing significantly to multidrug resistance. A series of pyranopyridine derivatives, structurally related to pyranopyrimidines, have been optimized as potent RND efflux pump inhibitors (EPIs) mdpi.com. These EPIs can be used as adjunctive therapy to increase the efficacy of existing antibiotics mdpi.com. The pyranopyridine EPI, MBX2319 , showed potent activity against Enterobacteriaceae mdpi.com.

Biofilm Inhibition : Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. A pyrancoumarin derivative, LP4C , was found to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Mechanistic studies using RNA sequencing revealed that LP4C's anti-biofilm activity likely stems from its targeting of the bacterial pyrimidine de novo synthesis pathway, as it significantly inhibited the expression of genes such as pyrE and pyrF nih.gov. Molecular docking suggested that LP4C interacts with the key amino acid residues of the PyrR protein, a critical regulator of this pathway nih.gov. Another study on pyrano[2,3-d]pyrimidines demonstrated that one compound had strong effectiveness in preventing biofilm formation by P. aeruginosa PAO1, with an inhibition rate of 69% semanticscholar.org.

Elucidation of Structure-Activity Relationships (SAR) for Specific Biological Targets and Phenotypes

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. Studies on thiopyrano[4,3-d]pyrimidine derivatives have yielded clear SAR insights for kinase inhibition.

For a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives designed as PI3Kα inhibitors, substitutions on a terminal benzene ring were found to be critical. Compounds with electron-withdrawing groups (e.g., Cl, F, Br) at the C-4 position of the benzene ring demonstrated better activity than those with electron-donating groups (e.g., OCH3, H) nih.govbsu.edu.eg.

In another study on dual PI3Kα/mTOR inhibitors, it was found that aryl urea (B33335) scaffolds significantly impacted antitumor activities, with aryl pyridine (B92270) urea scaffolds providing the best potency nih.gov. Variations in the substitutions on the aryl group were also significant, with a 3-Cl-4-F or 3-CF3-4-Cl substitution pattern being preferred for activity nih.gov. Furthermore, when modifying these derivatives with a chromone moiety, substitutions at the C-6 position of the chromone with a carboxyl group were found to be beneficial for antitumor activity nih.gov.

Development of this compound as Molecular Probes for Chemical Biology Systems

Molecular probes are essential tools in chemical biology for interrogating complex biological systems. An effective probe must exhibit high potency and selectivity for its target. Given the demonstrated selective inhibition of enzymes like PI3Kα and mTOR by certain thiopyrano[4,3-d]pyrimidine derivatives, these compounds represent a promising starting point for the development of molecular probes. By modifying potent inhibitors with reporter tags (e.g., fluorophores, biotin) or photo-cross-linking groups, it would be possible to create tools for target validation, imaging, and pull-down experiments to identify new binding partners and elucidate novel biological pathways. Currently, the literature does not describe the specific application of this compound derivatives as molecular probes, representing a clear opportunity for future research.

Applications of 5h,7h,8h Pyrano 4,3 D Pyrimidine 2 Thiol As a Synthetic Intermediate and in Materials Science

Utility as a Precursor for the Synthesis of Complex Fused Heterocyclic Systems

The pyrano[4,3-d]pyrimidine core is a pivotal starting point for the synthesis of more elaborate fused heterocyclic systems. Its structure serves as a versatile template that can be chemically modified to build multi-ring structures with potential biological and chemical significance. Research has shown that the closely related thiopyrano[4,3-d]pyrimidine scaffold is an important intermediate in the design and synthesis of small molecule inhibitors, particularly for applications in medicinal chemistry. nih.govatlantis-press.com

The synthetic utility is demonstrated in multi-step reaction sequences that utilize the thiopyrano[4,3-d]pyrimidine core to produce complex derivatives. For instance, a novel derivative was synthesized from methyl dimethyl 3,3'-thiodipropionate through a five-step process that included cyclization, chlorination, substitution with morpholine, and a final Suzuki coupling reaction. nih.govatlantis-press.com This highlights the role of the core scaffold as a foundational building block that can undergo a series of transformations to yield highly functionalized molecules.

Furthermore, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been synthesized and subsequently reacted with substituted chalcones in glacial acetic acid to create complex structures bearing a pyrazoline moiety. nih.govmdpi.com These reactions underscore the capability of the pyrimidine (B1678525) ring and its substituents to be elaborated into larger, fused systems. The synthesis of these complex molecules is often pursued for their potential as inhibitors of signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cancer research. mdpi.comnih.gov

The versatility of the broader pyranopyrimidine family in forming fused systems is well-documented. One-pot, three-component condensation reactions are a common and efficient method for synthesizing pyrano[2,3-d]pyrimidine derivatives, which can then serve as precursors for further chemical elaboration. nih.gov These multicomponent reactions allow for the rapid assembly of the core structure, which can then be used to create annulated systems containing additional rings like tetrazoles or triazoles. nih.gov

Table 1: Examples of Complex Fused Systems Derived from Pyrano[4,3-d]pyrimidine and Related Scaffolds
Precursor ScaffoldReaction TypeResulting Fused SystemReference
Thiopyrano[4,3-d]pyrimidineMulti-step synthesis including Suzuki coupling5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine nih.govatlantis-press.com
4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholineCondensation with chalconesThiopyrano[4,3-d]pyrimidines bearing a pyrazoline scaffold nih.govmdpi.com
Pyrano/ThiopyranopyridothienopyrimidinesCyclocondensationFused triazole or tetrazole ring systems nih.gov

Integration into Functional Polymeric Materials and Supramolecular Assemblies

While the pyranopyrimidine scaffold is a subject of intense research in synthetic and medicinal chemistry, its specific integration into functional polymeric materials or its use in designing supramolecular assemblies is not extensively documented in the available scientific literature. The primary focus of existing research remains on the synthesis and biological evaluation of discrete small-molecule derivatives.

Exploration in Agrochemical Research as Active Scaffolds (e.g., herbicidal, fungicidal properties, mechanistic studies)

The pyrimidine ring is a core component in many commercial agrochemicals, and fused pyrimidine systems are actively explored for new active ingredients. nih.gov Although research specifically detailing the agrochemical properties of the 5H,7H,8H-Pyrano[4,3-d]pyrimidine isomer is limited, studies on related pyranopyrimidine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds provide significant insights into their potential as fungicidal and herbicidal agents.

Fungicidal Properties: Several studies have confirmed the antifungal activities of pyrimidine derivatives against a range of plant pathogens. nih.gov Research on pyrano[2,3-d]pyrimidine derivatives has demonstrated their potential as antimicrobial and antifungal agents. researchgate.netresearchgate.netorientjchem.org For example, certain synthesized pyrimidine derivatives showed notable in-vitro activity against fourteen different phytopathogenic fungi, with some compounds exhibiting potency greater than commercial fungicides. nih.gov Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the molecule's phenyl ring can significantly influence the fungicidal efficacy. nih.gov

Table 2: Reported Fungicidal Activity of Pyrano[2,3-d]pyrimidine Derivatives
Compound TypeTarget FungiKey FindingsReference
Substituted Pyrimidine Derivatives14 Phytopathogenic Fungi (e.g., Phytophthora infestans, Sclerotinia sclerotiorum)Some derivatives showed higher activity than the commercial fungicide dimethomorph (B118703) against P. infestans. nih.gov
Pyrano[2,3-d]pyrimidinesVarious fungi and bacteriaCompounds demonstrated potent antimicrobial activity. researchgate.netorientjchem.org

Herbicidal Properties: The related pyrido[2,3-d]pyrimidine scaffold (where the pyran oxygen is replaced by a nitrogen atom) has been a key area of investigation for new herbicides. nih.govnih.govmdpi.com A significant mode of action for these compounds is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov PPO is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death.

Several novel pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and shown to be potent PPO inhibitors. nih.gov One compound, in particular, exhibited six times more activity against tobacco PPO than the commercial herbicide flumioxazin (B1672886) and demonstrated a broad spectrum of weed control at low application rates. nih.gov It also showed selectivity and safety for several important crops like maize, soybean, and cotton. nih.gov This research strongly suggests that the general bicyclic structure containing the pyrimidine-dione moiety is a promising scaffold for developing new PPO-inhibiting herbicides.

Table 3: Herbicidal Activity and Mechanism of Related Pyrido[2,3-d]pyrimidine Scaffolds
ScaffoldMechanism of ActionTarget WeedsKey FindingsReference
Pyrido[2,3-d]pyrimidine-2,4-dione hybridsProtoporphyrinogen Oxidase (PPO) InhibitionBroad spectrumPotency several times higher than commercial herbicide flumioxazin. Crop selectivity observed. nih.gov
Substituted Pyrido[2,3-d]pyrimidine derivativesProtoporphyrinogen Oxidase (PPO) InhibitionBentgrass (Agrostis stolonifera)High activity against monocot weeds, comparable to commercial herbicides. nih.govmdpi.com

Development of Functional Dyes and Optoelectronic Materials Incorporating the Pyrano[4,3-d]pyrimidine Core

The application of pyrimidine-based compounds extends into the realm of materials science, particularly for optoelectronic uses. researchgate.net The pyrimidine ring is inherently electron-deficient (π-deficient), which makes it an excellent electron acceptor. researchgate.net This property is highly desirable in the design of "push-pull" molecular architectures, where an electron-donating part of the molecule is linked to an electron-accepting part. Such systems can exhibit internal charge transfer upon excitation, leading to useful luminescence and nonlinear optical properties. researchgate.net

While specific studies on 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol for these applications are not prominent, the broader class of pyrano[2,3-d]pyrimidine derivatives has been investigated for use as dyes and as nonlinear optical materials. acs.org The ability to synthesize and functionalize the pyranopyrimidine core allows for the tuning of its electronic properties, opening the possibility of creating novel dyes and materials for advanced applications, such as in organic light-emitting diodes (OLEDs) or as sensors. researchgate.net

Emerging Research Directions and Future Perspectives on 5h,7h,8h Pyrano 4,3 D Pyrimidine 2 Thiol Chemistry

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and development of new drugs. nih.govmit.edu For a scaffold like 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design-synthesis-test cycle.

In Silico Design and Virtual Screening: Computational approaches, particularly molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are instrumental in modern drug design. researchgate.netbenthamdirect.comeurekaselect.com These methods can be employed to predict the binding affinity of this compound derivatives with various biological targets. For instance, researchers have successfully used in silico studies to identify novel pyrimidine (B1678525) derivatives as potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in several cancers. researchgate.neteurekaselect.com Generative AI models can further propose novel molecular structures based on desired pharmacological properties, moving beyond traditional virtual screening of existing compound libraries. youtube.com Deep learning models, such as graph neural networks, can learn feature representations directly from molecular structures to predict their properties, a technique that has already led to the discovery of powerful new antibiotics. youtube.com

Predictive Synthesis: One of the significant hurdles in drug discovery is predicting viable synthetic routes for novel compounds. AI-driven retrosynthesis tools are increasingly capable of devising synthetic pathways for complex molecules. youtube.com By analyzing vast databases of chemical reactions, these algorithms can propose step-by-step recipes to synthesize derivatives of the this compound scaffold, potentially highlighting more efficient or novel transformation pathways. This integration of generative design with synthesis planning ensures that the computationally designed molecules are synthetically accessible. youtube.com

AI/ML Application AreaPotential Impact on this compound Research
Virtual Screening Rapidly identify potential biological targets by docking libraries of virtual derivatives.
Generative Design Propose novel, optimized structures with enhanced activity and desirable ADMET properties. youtube.com
Property Prediction Use deep learning to forecast bioactivity, toxicity, and physicochemical properties. youtube.com
Retrosynthesis Generate plausible and efficient synthetic routes for novel, computationally designed analogs. youtube.com

Exploration of Novel Reactivity Patterns and Unexplored Transformation Pathways

The functional versatility of the this compound scaffold is largely untapped. Future research will likely focus on exploring its reactivity to generate diverse chemical libraries. The synthesis of related pyranopyrimidine systems often involves efficient multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. researchgate.netnih.gov

Adapting established MCRs, such as the condensation of an aldehyde, malononitrile (B47326), and a barbituric acid derivative, could provide a versatile entry point to variously substituted pyrano[4,3-d]pyrimidine cores. nih.gov The thiol group at the 2-position is a key functional handle for further diversification. It can readily participate in various transformations, including S-alkylation, S-arylation, and oxidation, or serve as a precursor for conversion into other functional groups, thereby enabling the synthesis of a wide array of derivatives.

Furthermore, exploring heterocyclization reactions starting from functionalized pyranopyrimidine intermediates can lead to novel fused polycyclic systems with unique three-dimensional structures and potentially novel biological activities. tandfonline.com

Expansion of the Pyrano[4,3-d]pyrimidine-2-thiol Scaffold in Chemical Biology Tool Development

Chemical biology relies on the use of small molecules, or "chemical tools," to probe and understand complex biological systems. Given the wide spectrum of biological activities reported for the broader pyranopyrimidine class—including anticancer, antiviral, and antimicrobial effects—the this compound scaffold is an attractive starting point for developing such tools. ijprajournal.comontosight.ai

Derivatives could be designed as selective inhibitors for specific enzymes or as probes to study protein-protein interactions. For example, various pyranopyrimidine derivatives have been investigated as inhibitors of PARP-1 and VEGFR-2, both crucial targets in cancer therapy. nih.govrsc.org By systematically modifying the core structure and peripheral substituents of this compound, it may be possible to develop highly potent and selective probes. Attaching fluorescent tags or biotin (B1667282) labels to non-critical positions of the scaffold could also facilitate the visualization and isolation of target proteins, further elucidating the compound's mechanism of action.

Potential Biological Target ClassExample from Related PyranopyrimidinesApplication as a Chemical Tool
Kinases EGFR, VEGFR-2 inhibitors nih.govnih.govProbing signaling pathways involved in cell proliferation and angiogenesis.
DNA Repair Enzymes PARP-1 inhibitors rsc.orgStudying mechanisms of DNA damage response and sensitizing cancer cells to therapy.
Microbial Enzymes Antibacterial and antifungal activity researchgate.netInvestigating novel antimicrobial targets and mechanisms of resistance.

Challenges and Opportunities in Sustainable Synthesis and Scalability

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable synthetic methods is paramount. Green chemistry principles offer a roadmap for reducing waste, minimizing the use of hazardous substances, and improving energy efficiency in the synthesis of pyrimidine derivatives. kuey.netrasayanjournal.co.inpowertechjournal.com

Opportunities for Green Synthesis: The synthesis of pyranopyrimidines is well-suited to green chemistry approaches. Many reported syntheses already utilize multicomponent reactions, which inherently increase atom economy. nih.gov Further opportunities lie in:

Alternative Energy Sources: Microwave and ultrasound irradiation have been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives, often under solvent-free conditions. powertechjournal.comresearchgate.net

Green Catalysts: The use of reusable heterogeneous catalysts, such as nanoparticles or solid-supported acids, can simplify product purification and reduce catalyst waste. nih.govcu.edu.egnih.gov

Benign Solvents: Employing water or ionic liquids as reaction media can replace hazardous organic solvents, significantly reducing the environmental impact of the synthesis. rasayanjournal.co.inbenthamdirect.com

Scalability Challenges: While many elegant synthetic methods are developed at the laboratory scale, translating them to large-scale production presents challenges. Ensuring consistent yields, managing reaction exotherms, and developing robust purification methods for multi-kilogram batches are critical considerations. The optimization of flow chemistry processes for the synthesis of the this compound core and its derivatives could offer a viable solution for scalable, continuous manufacturing.

Green Chemistry ApproachBenefit for Synthesis
Microwave/Ultrasound Faster reactions, higher yields, reduced energy consumption. powertechjournal.com
Reusable Catalysts Simplified purification, reduced waste, lower cost. nih.gov
Aqueous Media Increased safety, reduced environmental impact. benthamdirect.com
Multicomponent Reactions High atom economy, operational simplicity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.